molecular formula C22H20O4 B12118190 2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate

2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B12118190
M. Wt: 348.4 g/mol
InChI Key: FALGLYPYBNJPNQ-UHFFFAOYSA-N
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Description

2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C22H20O4. It is known for its unique structural features, which include a naphthyl group, an oxoethyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with 2-naphthyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl-2-oxoethyl 3-(4-methylphenyl)propanoate
  • 2-Naphthyl-2-oxoethyl 3-(4-ethoxyphenyl)propanoate
  • 2-Naphthyl-2-oxoethyl 3-(4-hydroxyphenyl)propanoate

Uniqueness

2-Naphthyl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) 3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C22H20O4/c1-25-18-12-9-16(10-13-18)11-14-22(24)26-15-21(23)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13H,11,14-15H2,1H3

InChI Key

FALGLYPYBNJPNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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